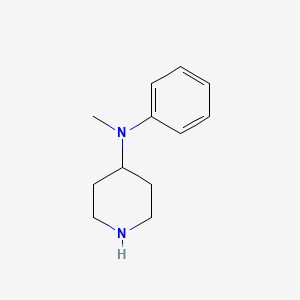

N-methyl-N-phenylpiperidin-4-amine

描述

Contextual Significance within Medicinal Chemistry and Organic Synthesis

N-methyl-N-phenylpiperidin-4-amine holds a notable position in the fields of medicinal chemistry and organic synthesis. Its structure, which features a piperidine (B6355638) ring, is a common scaffold in many biologically active compounds. The piperidine moiety is known to influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing membrane permeability and metabolic stability.

In medicinal chemistry, derivatives of this compound are investigated for a wide range of therapeutic applications. The structural characteristics of this compound, particularly the presence of a methyl group on the nitrogen atom and an amine group on the piperidine ring, provide specific chemical and biological properties that are valuable in drug discovery.

From an organic synthesis perspective, this compound serves as a versatile building block. The amino group can undergo various chemical transformations, allowing for the construction of more complex molecular architectures. This adaptability makes it a key intermediate in the synthesis of diverse organic compounds.

Role as a Synthetic Intermediate and Building Block for Complex Molecules

The utility of this compound as a synthetic intermediate is well-established. It is a crucial component in the synthesis of a variety of complex molecules, including those with potential pharmacological activity. For instance, it can be used in the preparation of benzimidazole (B57391) derivatives and various sulfonamide compounds.

The synthesis of this compound itself can be achieved through methods such as the reductive amination of 4-piperidone (B1582916) derivatives. This process typically involves reacting 4-piperidone with methylamine (B109427) or formaldehyde (B43269) in the presence of a reducing agent.

As a building block, the compound's reactivity allows for modifications at several positions. The amino group can act as a nucleophile, participating in reactions like acylation and alkylation. These reactions enable the introduction of various functional groups, leading to the creation of a library of derivatives with diverse properties.

Broad Research Scope of Piperidine Derivatives in Chemical Biology

Piperidine and its derivatives represent a significant class of heterocyclic compounds in chemical biology and drug discovery. The piperidine ring is a privileged structure found in numerous pharmaceuticals and natural products. researchgate.net Over the past five years, more than 7,000 scientific papers related to piperidine have been published, highlighting its importance in the field. nih.gov

The broad research scope of piperidine derivatives is due to their diverse biological activities. These compounds have been shown to possess anticancer, anti-inflammatory, antimicrobial, and central nervous system modulatory properties. researchgate.net For example, certain piperidine derivatives are used as analgesics, while others exhibit antiviral or antifungal activity. ijnrd.org

The versatility of the piperidine scaffold allows for the development of compounds with specific therapeutic targets. Researchers continue to explore new synthetic methods to create novel piperidine derivatives and to investigate their biological mechanisms of action. This ongoing research underscores the enduring importance of piperidine-containing molecules in the advancement of chemical biology and medicine. nih.govnih.gov

Table of Chemical Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 200413-57-6 |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from PubChem. nih.govchem960.com

Structure

3D Structure

属性

IUPAC Name |

N-methyl-N-phenylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12/h2-6,12-13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNDZRDPOYGIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640809 | |

| Record name | N-Methyl-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200413-57-6 | |

| Record name | N-Methyl-N-phenyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200413-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Methyl N Phenylpiperidin 4 Amine and Its Derivatives

Primary Synthetic Routes to the Piperidine (B6355638) Core

The formation of the piperidine core is a critical step in the synthesis of N-methyl-N-phenylpiperidin-4-amine. Reductive amination and alkylation strategies are two of the most common and effective approaches employed for this purpose.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

A common precursor for the synthesis of this compound is N-phenylpiperidin-4-amine. This intermediate is often synthesized via the reductive amination of 1-Boc-4-piperidone with aniline (B41778). dtic.milun.org The reaction proceeds through the following mechanistic steps:

Imine/Iminium Ion Formation: The reaction is typically initiated under mildly acidic conditions (pH 4-5). masterorganicchemistry.comresearchgate.net The acid catalyzes the protonation of the carbonyl oxygen of 1-Boc-4-piperidone, enhancing its electrophilicity. Aniline, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent dehydration leads to the formation of an imine, which can be protonated to form a more reactive iminium ion. masterorganicchemistry.com

Reduction: The iminium ion is then reduced by a suitable reducing agent to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions using reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), to afford N-phenylpiperidin-4-amine. chemicalbook.com

A typical laboratory procedure would involve stirring 1-Boc-4-piperidone and aniline in a suitable solvent with a reducing agent and a catalytic amount of acid. dtic.milchemicalbook.com

Catalytic hydrogenation represents an alternative and often cleaner method for the reduction step in reductive amination. mdma.ch Palladium on carbon (Pd/C) is a commonly employed heterogeneous catalyst for this transformation. masterorganicchemistry.commdpi.com The process involves the use of hydrogen gas (H₂) to reduce the imine or iminium ion intermediate formed from the reaction of a piperidone derivative and an amine. masterorganicchemistry.com

The key advantages of catalytic hydrogenation include the formation of water as the only byproduct and the ease of catalyst removal by filtration. mdma.ch The reaction is typically carried out in a solvent under a hydrogen atmosphere. masterorganicchemistry.com The choice of solvent can influence the reaction rate and selectivity. nih.gov For instance, the hydrogenation of nitriles to primary amines over Pd/C has been studied in immiscible solvent systems like dichloromethane/water with acidic additives. nih.gov

The choice of reducing agent is crucial for the success of the reductive amination and can influence the reaction's selectivity and compatibility with other functional groups.

Sodium Cyanoborohydride (NaBH₃CN): This is a mild and selective reducing agent commonly used in reductive aminations. commonorganicchemistry.comchemicalbook.com Its reduced reactivity compared to sodium borohydride (B1222165) (NaBH₄) allows it to selectively reduce iminium ions in the presence of less reactive carbonyl groups. commonorganicchemistry.com The reaction is often performed at a slightly acidic pH (around 6-7) to facilitate imine formation without significantly reducing the starting ketone. researchgate.net However, a major drawback of NaBH₃CN is its high toxicity and the potential to release hydrogen cyanide gas, especially under strongly acidic conditions. chemicalbook.comorganic-chemistry.org

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This reagent has emerged as a popular and safer alternative to sodium cyanoborohydride. organic-chemistry.orgorganic-chemistry.org It is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide variety of aldehydes and ketones. organic-chemistry.org The electron-withdrawing and sterically bulky acetoxy groups moderate the reactivity of the borohydride, making it less likely to reduce the starting carbonyl compound. organic-chemistry.org A key advantage of NaBH(OAc)₃ is that the reactions can often be carried out as a one-pot procedure by mixing the carbonyl compound, the amine, and the reducing agent together. organic-chemistry.org Acetic acid can be used as a catalyst, especially for the reaction of ketones. organic-chemistry.org

The following table summarizes the properties and applications of these reducing agents:

| Reducing Agent | Key Characteristics | Common Applications |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective, effective at slightly acidic pH. commonorganicchemistry.comresearchgate.net | Reductive amination of aldehydes and ketones. chemicalbook.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and a safer alternative to NaBH₃CN. organic-chemistry.orgorganic-chemistry.org | One-pot reductive aminations of a wide range of carbonyls. organic-chemistry.org |

Solvent System Optimization for Reaction Kinetics

Recent efforts have focused on identifying greener and more environmentally friendly solvent alternatives. acsgcipr.org Studies have shown that for reductive aminations mediated by sodium triacetoxyborohydride, ethyl acetate (B1210297) (EtOAc) can be a comparable solvent to DCE. researchgate.net The optimization of solvent systems is an active area of research aimed at improving reaction rates, yields, and the environmental profile of the synthesis. nih.gov

Alkylation Approaches to Piperidine Derivatives

Alkylation is another fundamental strategy for the synthesis of N-substituted piperidines. This approach involves the direct introduction of an alkyl group onto the nitrogen atom of a piperidine ring. For the synthesis of this compound, this typically involves the N-methylation of N-phenylpiperidin-4-amine.

Direct alkylation of amines with alkyl halides can sometimes be challenging to control, with the potential for over-alkylation to form quaternary ammonium (B1175870) salts. masterorganicchemistry.comresearchgate.net To achieve mono-alkylation, the reaction conditions must be carefully controlled, often by the slow addition of the alkylating agent to an excess of the amine. researchgate.net

Alternatively, reductive amination can be employed for N-methylation. This involves the reaction of N-phenylpiperidin-4-amine with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to yield this compound. chemicalbook.com This method often provides better control and higher yields of the desired tertiary amine.

N-Alkylation of Piperidine Nitrogen

N-alkylation is a fundamental method for introducing substituents onto the nitrogen atom of the piperidine ring. researchgate.netresearchgate.net This reaction typically involves the treatment of a piperidine derivative with an alkylating agent. For the synthesis of N-methylated piperidines, common methylating agents include methyl iodide or dimethyl sulfate. The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction, which can otherwise lead to the formation of an ammonium salt and slow down the reaction. researchgate.net

Several conditions can be employed for N-alkylation:

Using Alkyl Halides: A common procedure involves reacting the piperidine with an alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile. researchgate.net To favor monoalkylation and prevent the formation of quaternary ammonium salts, the alkyl halide can be added slowly to ensure the piperidine is in excess. researchgate.net

In the Presence of a Base: The addition of a base such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (Hünig's base) can facilitate the reaction by scavenging the acid produced. researchgate.net Using a base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF) is another effective method. researchgate.net

Reductive Amination: An alternative to direct alkylation is reductive amination, where a piperidine derivative reacts with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding tertiary amine. sciencemadness.org

| Method | Reagents | Conditions | Key Features |

| Direct Alkylation | Alkyl halide (e.g., MeI, EtBr) | Anhydrous acetonitrile, slow addition | Favors monoalkylation when amine is in excess. researchgate.net |

| Base-Promoted Alkylation | Alkyl halide, Base (K2CO3, NaH, Hünig's base) | DMF or acetonitrile, room temp. or 0°C | Base neutralizes acid by-product, can improve yield. researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | Dichloroethane | Forms an imine intermediate followed by reduction. sciencemadness.org |

Functional Group Introduction via Alkylation (e.g., using methyl triflate)

Methyl triflate (CH3SO3CF3) is a powerful methylating agent used to introduce methyl groups onto various functional groups, including the nitrogen of a piperidine ring. Its high reactivity allows for the methylation of less reactive amines. The use of highly reactive alkylating agents like methyl triflate is a key strategy for introducing functional groups in the synthesis of complex piperidine derivatives. acs.org

The C-alkylation of piperidine derivatives, particularly at the 3-position, is another important method for introducing functional groups. acs.orgodu.edu For instance, 1-benzoyl-3-carbethoxy-4-piperidone can be C-alkylated at the 3-position using alkyl halides in the presence of a base. acs.org This approach is useful for creating substituted piperidines that can be further modified.

Cyclization Reactions in Piperidine Ring Formation

The construction of the piperidine ring itself is a critical aspect of synthesizing complex derivatives. Various cyclization strategies are employed to form the six-membered heterocycle. nih.govmdpi.com These methods often involve the intramolecular reaction of a linear precursor containing both the nitrogen atom and the necessary carbon chain. nih.govmdpi.com

Alkene Cyclization with Oxidative Amination

The oxidative amination of unactivated alkenes represents a modern approach to synthesizing substituted piperidines. nih.govchemrxiv.org This method involves the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle. nih.gov Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, utilizing an iodine(III) oxidizing agent. nih.gov Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to react with N-vinyl amides, carbamates, and sulfonamides that have pendent π-nucleophiles, leading to the formation of piperidine structures with high efficiency and stereocontrol. rsc.org

Intramolecular Hydroamination/Cyclization Cascades

Intramolecular hydroamination involves the addition of an N-H bond across a C-C multiple bond within the same molecule, leading to the formation of a heterocyclic ring. nih.gov Reductive hydroamination/cyclization cascades of alkynes have been described for piperidine synthesis. nih.govmdpi.com This reaction can proceed via an acid-mediated alkyne functionalization to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. nih.govmdpi.com Nickel-hydride catalysis has also been employed for cascade hydroamination/cyclization reactions of alkynes with anthranils to produce quinoline (B57606) structures, which can be seen as a related strategy. dicp.ac.cn These cascade reactions offer an efficient way to build complex molecular architectures in a single step. researchgate.netrsc.org

Aza-Michael Addition for C-N Bond Formation in Heterocycles

The aza-Michael addition, the nucleophilic addition of a nitrogen atom to an electron-deficient alkene, is a powerful tool for forming C-N bonds in the synthesis of heterocycles like piperidines. ntu.edu.sgresearchgate.netrsc.org Intramolecular aza-Michael reactions are a straightforward strategy for constructing enantiomerically enriched N-heterocycles. nih.gov This reaction can be catalyzed by organocatalysts to produce di- and tri-substituted piperidines. nih.gov The reaction can be part of a tandem process, such as a Mannich-aza-Michael reaction, to create complex piperidine structures. ntu.edu.sg

| Cyclization Strategy | Key Features | Catalyst/Reagent Examples |

| Alkene Cyclization with Oxidative Amination | Simultaneous formation of N-heterocycle and introduction of an O-substituent. nih.gov | Gold(I) complex with an iodine(III) oxidizing agent. nih.gov |

| Intramolecular Hydroamination/Cyclization | Acid-mediated alkyne functionalization and subsequent reduction. nih.govmdpi.com | Nickel-hydride catalysts. dicp.ac.cn |

| Aza-Michael Addition | Formation of a C-N bond by adding a nitrogen nucleophile to an activated alkene. ntu.edu.sg | Organocatalysts, Lewis acids (e.g., lithium chloride). nih.govntu.edu.sg |

Multi-Component Reaction Strategies for Piperidine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. nih.govresearchgate.netrsc.org These reactions are particularly valuable for creating libraries of structurally diverse molecules, such as highly functionalized piperidines. researchgate.netresearchgate.net

An example of an MCR for piperidine synthesis is the one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines, which can be catalyzed by trimethylsilyl (B98337) iodide (TMSI) in methanol (B129727) at room temperature. researchgate.net Another approach involves the use of a reusable biocatalyst, such as immobilized Candida antarctica lipase (B570770) B (CALB), to catalyze the MCR of a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester, yielding clinically valuable piperidines in very good yields. rsc.org These methods offer significant advantages in terms of operational simplicity, efficiency, and the ability to generate molecular complexity in a single step. nih.govresearchgate.netrsc.org

Ugi Four-Component Reaction for 1,4,4-Trisubstituted Piperidines

The Ugi four-component reaction (Ugi-4CR) stands out as a powerful tool in combinatorial chemistry and drug discovery for the rapid assembly of complex molecules from simple starting materials. researchgate.netresearchgate.net This one-pot reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. chemrxiv.orgnih.gov The efficiency and high atom economy of the Ugi reaction make it an attractive method for generating libraries of compounds for biological screening. nih.gov

The versatility of the Ugi-4CR allows for its adaptation in the synthesis of heterocyclic structures, including piperidine derivatives. While a direct, one-pot synthesis of this compound via a standard Ugi reaction is not the most common route, the principles of the reaction can be applied to create highly substituted piperidine scaffolds. For instance, a modified Ugi reaction can be envisioned where a bifunctional starting material is used to facilitate a subsequent intramolecular cyclization, leading to the desired piperidine ring.

The general mechanism of the Ugi reaction begins with the formation of an imine from the amine and the carbonyl compound. The isocyanide then adds to the iminium ion, which is subsequently attacked by the carboxylate anion. A final Mumm rearrangement yields the stable α-acylamino carboxamide product. nih.gov The reaction's ability to proceed with a wide variety of components makes it highly adaptable for creating structural diversity. researchgate.net

The synthesis of piperidine-containing structures via Ugi-type reactions often involves post-Ugi transformations. For example, an Ugi adduct can be designed to contain functional groups that allow for a subsequent ring-closing reaction to form the piperidine heterocycle. This approach expands the utility of the Ugi reaction beyond its traditional products.

| Component | Example Reactants | Role in Reaction |

| Carbonyl | Aldehydes, Ketones | Forms an imine with the amine component. |

| Amine | Primary amines | Reacts with the carbonyl to form the initial imine. |

| Carboxylic Acid | Various carboxylic acids | Provides the acyl group and acts as a proton source. |

| Isocyanide | Various isocyanides | Undergoes nucleophilic attack on the iminium ion. |

Strategies for Selective Functionalization of the Piperidine Ring

The selective functionalization of the piperidine ring is crucial for the synthesis of specific derivatives like this compound. These strategies can be broadly categorized into functionalization of the ring carbons (C-H functionalization) and modifications at the ring nitrogen (N-functionalization).

Direct C-H functionalization of the piperidine ring has emerged as a powerful strategy. The site of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions have been employed to introduce substituents at specific positions of the piperidine ring with high regioselectivity and stereoselectivity. nih.govnih.gov Photocatalytic methods also offer a means to achieve regiodivergent α- and β-functionalization of saturated N-heterocycles. chemrxiv.org

For the synthesis of this compound, functionalization at the C4 position is key. This can be achieved starting from a 4-piperidone (B1582916) precursor. Reductive amination of 4-piperidone is a common method to introduce an amino group at the 4-position. nih.govchemicalbook.com For example, the reaction of 1-Boc-4-piperidone with aniline in the presence of a reducing agent like sodium triacetoxyborohydride yields the N-phenylamino derivative. chemicalbook.com Subsequent N-methylation of the piperidine nitrogen would then lead to the final product.

N-alkylation and N-arylation are fundamental reactions for modifying the piperidine nitrogen. colab.ws N-methylation can be accomplished using various methylating agents, such as methyl iodide, in the presence of a base. researchgate.net N-arylation, the introduction of the phenyl group, can be achieved through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an amine with an aryl halide.

A plausible synthetic route to this compound could involve the following steps:

Reductive amination of N-methyl-4-piperidone with aniline.

Alternatively, starting with 4-aminopiperidine (B84694), performing N-phenylation followed by N-methylation of the piperidine nitrogen.

The table below summarizes some selective functionalization strategies for the piperidine ring.

| Functionalization Strategy | Position | Reagents/Conditions |

| C-H Functionalization | C2, C3, C4 | Rhodium catalysts, specific N-protecting groups. nih.govnih.gov |

| Photocatalytic Oxidation | α, β positions | Flavin-based catalyst, light. chemrxiv.org |

| Reductive Amination | C4 | 4-piperidone, amine, reducing agent (e.g., NaBH(OAc)₃). nih.govchemicalbook.com |

| N-Alkylation | N1 | Alkyl halide, base. researchgate.net |

| N-Arylation | N1 | Aryl halide, Palladium catalyst (Buchwald-Hartwig). colab.ws |

Industrial Scale-Up Considerations and Optimization of Synthetic Routes

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. Key aspects include the optimization of reaction conditions, the selection of starting materials, and the development of robust purification methods.

One of the primary goals in industrial scale-up is to minimize the number of synthetic steps. One-pot reactions and tandem or cascade reactions are highly desirable as they reduce the need for intermediate isolation and purification, leading to lower costs and less waste. nih.gov For instance, developing a one-pot procedure that combines the formation of the 4-aminopiperidine core with subsequent N-functionalization would be a significant process optimization.

The choice of reagents and catalysts is critical. For large-scale production, inexpensive and readily available starting materials are preferred. Catalysts should be highly efficient, allowing for low catalyst loading, and ideally, they should be recyclable to minimize cost and environmental impact. For example, while palladium catalysts are effective for N-arylation, their cost can be a consideration on an industrial scale. Research into more economical catalysts, such as those based on copper, is an active area.

Optimization of reaction parameters such as temperature, pressure, reaction time, and solvent is crucial. Solvents should be chosen based on their effectiveness, safety, environmental impact, and ease of removal and recycling. The use of greener solvents or even solvent-free conditions is increasingly important in industrial chemistry.

Purification of the final product is another major consideration. On a large scale, chromatographic purification is often expensive and time-consuming. Therefore, developing synthetic routes that yield the product in high purity, allowing for purification by crystallization or distillation, is highly advantageous.

The table below outlines key considerations for the industrial scale-up of substituted piperidine synthesis.

| Consideration | Objective | Example Strategies |

| Route Efficiency | Minimize synthetic steps, maximize yield. | One-pot reactions, tandem/cascade reactions. nih.gov |

| Cost of Goods | Use inexpensive starting materials and reagents. | Sourcing affordable precursors, using earth-abundant metal catalysts. |

| Process Safety | Avoid hazardous reagents and runaway reactions. | Thorough process hazard analysis, use of safer solvent alternatives. |

| Environmental Impact | Minimize waste, use green chemistry principles. | High atom economy reactions (e.g., Ugi), catalyst recycling. |

| Purification | Avoid chromatography on a large scale. | Develop routes that allow for crystallization of the final product. |

Chemical Reactivity and Transformation Studies of N Methyl N Phenylpiperidin 4 Amine

Oxidation Reactions

Oxidation reactions of N-methyl-N-phenylpiperidin-4-amine can target the tertiary amine on the piperidine (B6355638) ring or the exocyclic tertiary amine, as well as the carbon skeleton under more forceful conditions.

Formation of N-Oxide Derivatives

The tertiary nitrogen atom within the piperidine ring of this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide derivative. nih.govwikipedia.org This transformation is a common reaction for tertiary amines and results in a product with a coordinate covalent bond between the nitrogen and oxygen atoms. wikipedia.org

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and sodium percarbonate. google.comorganic-chemistry.orgthieme-connect.de The reaction with hydrogen peroxide can be catalyzed by various metal catalysts, such as those based on tungsten or rhenium, to improve efficiency. google.comorganic-chemistry.org The resulting N-oxide is a highly polar molecule, which can alter the compound's physical properties, such as solubility. nih.gov

The general transformation is as follows:

This compound + Oxidizing Agent → this compound N-oxide

Table 1: Conditions for N-Oxide Formation

| Oxidizing Agent | Catalyst/Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Pertungstic acid | N-oxide derivative |

| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (B109758) (solvent) | N-oxide derivative |

| Sodium Percarbonate | Rhenium-based catalysts | N-oxide derivative |

This table summarizes common reagents and conditions for the N-oxidation of tertiary amines. google.comorganic-chemistry.orgnih.gov

Oxidative Cleavage Reactions

Under more vigorous oxidative conditions, this compound can undergo oxidative cleavage. chemrxiv.org These reactions involve the rupture of carbon-carbon or carbon-nitrogen bonds, leading to the fragmentation of the molecule. Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can induce such cleavage. libretexts.orgyoutube.com

For instance, ozonolysis, which involves treating the compound with ozone followed by a workup step, is a powerful method for cleaving carbon-carbon double bonds. libretexts.org While the parent molecule is saturated, related unsaturated derivatives would be susceptible to this reaction. Strong oxidation of the piperidine ring itself can lead to the formation of various smaller, oxidized fragments, including dicarboxylic acids or ketones, depending on the substitution pattern and reaction conditions. libretexts.orgyoutube.com The phenyl group can also be oxidized under harsh conditions, though it is generally more resistant than the piperidine ring.

Reduction Reactions

Reduction of Amines and Derivatives

This compound itself is in a reduced state. However, its derivatives can undergo reduction. For example, if the piperidine ring were part of an aromatic pyridinium (B92312) salt, it could be reduced to the corresponding piperidine. acs.orgnih.govacs.org This type of reaction is crucial in the synthesis of N-aryl piperidines from pyridine (B92270) precursors. acs.org Common reducing agents for such transformations include catalytic hydrogenation (e.g., H₂ over Pd/C) or transfer hydrogenation using formic acid with a rhodium catalyst. acs.orgnih.gov

Furthermore, if the exocyclic amine were part of an amide or imine derivative, these functional groups could be reduced back to the amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Representative Reduction of Related Structures

| Substrate | Reagent/Conditions | Product |

| N-arylpyridinium salt | H₂, Pd/C or Rh-catalyst, HCOOH | N-aryl piperidine |

| Amide derivative (R-CO-N(CH₃)Ph-piperidine) | LiAlH₄, THF | Amine (R-CH₂-N(CH₃)Ph-piperidine) |

This table illustrates reduction reactions applicable to derivatives of this compound. acs.orgnih.gov

Substitution Reactions

Nucleophilic Substitution at Piperidine Nitrogen

The secondary nitrogen atom of the piperidine ring in a precursor like N-phenylpiperidin-4-amine is nucleophilic and can readily participate in substitution reactions. nist.govnih.gov The synthesis of this compound often involves the N-alkylation of N-phenylpiperidin-4-amine. chemicalbook.com This reaction typically proceeds via nucleophilic attack of the piperidine nitrogen on an alkylating agent, such as methyl iodide or dimethyl sulfate. researchgate.net

The reaction can be promoted by a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base, to neutralize the acid formed and drive the reaction to completion. researchgate.net However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction if an excess of the alkylating agent is used. libretexts.orgyoutube.com

Table 3: N-Alkylation for the Synthesis of this compound

| Substrate | Alkylating Agent | Base/Solvent | Product |

| N-phenylpiperidin-4-amine | Methyl Iodide (CH₃I) | K₂CO₃ / DMF | This compound |

| N-phenylpiperidin-4-amine | Dimethyl Sulfate ((CH₃)₂SO₄) | NaHCO₃ / Acetonitrile | This compound |

This table shows typical conditions for the N-methylation of a piperidine precursor. researchgate.net

Modification of Phenyl and Piperidine Ring Positions

The structural framework of this compound presents multiple sites for modification, both on the aromatic phenyl ring and the saturated piperidine ring. These modifications can significantly alter the compound's physicochemical properties and biological activity.

Phenyl Ring Modification

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The directing influence of the secondary amine substituent generally favors substitution at the ortho and para positions.

The synthesis of N-benzhydrylpiperidin-4-amine derivatives with various substituents on the phenyl rings further illustrates the potential for modification. mdpi.com These synthetic efforts underscore the chemical tractability of the phenyl ring to substitution, which can be leveraged to create a library of analogs with tailored properties.

| Reaction Type | Reagent/Conditions | Expected Product(s) | Notes |

| Halogenation | Halogenating agent (e.g., NCS, NBS) | ortho- and para-halogenated derivatives | The secondary amine is an activating, ortho, para-directing group. uci.edumasterorganicchemistry.com |

| Nitration | HNO₃/H₂SO₄ | ortho- and para-nitro derivatives | The directing effect of the N-phenylamino group would favor these products. google.com |

Piperidine Ring Modification

Modifications to the piperidine ring are less commonly explored in the context of this compound itself but can be inferred from the broader chemistry of piperidine derivatives. Reactions can include oxidation of the ring, ring-opening, or substitution at the carbon atoms. For instance, the oxidation of the piperidine ring at the carbon adjacent to the nitrogen can lead to the formation of lactams. The synthesis of highly substituted piperidine analogs often involves multi-step sequences where the piperidine ring is constructed with the desired substituents in place, rather than by direct modification of a pre-formed ring. mdpi.comjournalagent.com

Reactivity of Related Functional Groups within the Structure

The reactivity of this compound is largely dictated by its two amine functionalities: the tertiary amine of the N-methylpiperidine moiety and the secondary anilino amine.

The tertiary amine in the piperidine ring is a nucleophilic and basic center. It can undergo a variety of reactions, including N-alkylation and N-oxidation. The N-methyl group itself can be a site of metabolic transformation, particularly N-dealkylation, which is a common metabolic pathway for many N-methylated compounds. acs.orgfiveable.me Studies on related 4-aminopiperidines have shown that N-dealkylation is a significant metabolic route. acs.org

The secondary amine (anilino group) is also reactive and can participate in acylation and alkylation reactions. The lone pair of electrons on the nitrogen atom is delocalized into the phenyl ring to some extent, which modulates its nucleophilicity compared to a simple secondary amine.

An overview of the reactivity of these functional groups is presented in the table below, with examples drawn from the chemistry of related piperidine derivatives.

| Functional Group | Reaction Type | Reagent/Conditions | Product(s) | Yield | Reference |

| Secondary Amine (Anilino) | N-Acylation | Propionyl chloride | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | 70-80% | researchgate.net |

| Secondary Amine (Anilino) | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-alkylated anilino derivative | - | researchgate.net |

| Tertiary Amine (Piperidine) | N-Alkylation (Quaternization) | Phenacyl halides | N-methyl-N-phenacylpiperidinium salts | 89-99% | cdnsciencepub.com |

| Tertiary Amine (Piperidine) | N-Oxidation | Oxidizing agent (e.g., H₂O₂, m-CPBA) | This compound N-oxide | - | acs.org |

| N-Methyl Group | N-Dealkylation (Metabolic) | Cytochrome P450 enzymes (e.g., CYP3A4) | N-phenylpiperidin-4-amine | - | acs.org |

It is important to note that the yields and specific conditions in the table are derived from studies on closely related compounds and serve to illustrate the potential reactivity of this compound. Further experimental work is required to fully characterize the specific reactivity profile of this compound.

Structure Activity Relationship Sar Studies of N Methyl N Phenylpiperidin 4 Amine Analogs and Derivatives

Impact of Substituent Modifications on Molecular Properties

The piperidine (B6355638) ring is a versatile scaffold, and the placement of functional groups upon it has profound effects on the pharmacological profile of its derivatives. Research into related piperidine structures demonstrates that both the position and nature of substituents are critical.

For instance, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series of opioid antagonists, the presence and position of methyl groups are significant. Analogs that possess both a 3- and 4-methyl substituent were found to be more potent antagonists than those lacking one or both of these methyl groups. acs.orgnih.gov Specifically, removing the 4-methyl group and replacing it with a larger substituent can introduce mixed agonist-antagonist properties, whereas the N-methyl-trans-3-methyl-4-propyl-4-(3-hydroxylphenyl)piperidine analog exhibits both types of effects. acs.orgnih.gov

The site-selectivity of functionalization on the piperidine ring can be controlled through catalyst and protecting group selection. Studies have shown that C-H functionalization can be directed to the C2, C3, or C4 positions. nih.gov The C2 position is electronically favored for C-H functionalization, while the C4 position is often the most sterically accessible. nih.gov This precise control over substituent placement allows for the synthesis of specific positional analogs to probe the topology of receptor binding pockets. nih.gov For example, the analgesic activity of certain piperidine derivatives is enhanced by a methyl group at the para position of a phenyl ring. ijnrd.org

The substituent attached to the piperidine nitrogen atom is a critical determinant of receptor affinity and selectivity. In many classes of opioids, modifying this group can modulate the balance between agonist and antagonist activity and dictate the compound's preference for mu (μ), delta (δ), or kappa (κ) opioid receptors. acs.org

In the 4-(3-hydroxyphenyl)piperidine (B9838) series, N-substituent variation significantly impacts antagonist potency and receptor selectivity. acs.orgnih.gov For example, N-phenylpropyl analogs are consistently more potent antagonists than their N-methyl counterparts. acs.orgnih.gov Similarly, replacing the N-methyl group in certain morphinans with an N-phenethyl group enhances binding affinity, selectivity, and agonist potency at the μ-opioid receptor. nih.govnih.gov

Studies on (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives revealed that a trans-cinnamyl N-substituent best replicated the high potency of more flexible N-propylphenyl or N-propylcyclohexyl analogs. nih.gov This suggests an optimal conformation where the N-substituent's connecting chain extends away from the piperidine nitrogen. nih.gov Conversely, analogs with secondary carbons attached directly to the piperidine nitrogen exhibit a dramatic loss of potency. nih.gov

The phenyl group attached to the piperidine amine, as in the core structure of N-methyl-N-phenylpiperidin-4-amine, also plays a vital role in ligand efficacy. Modifications to this aromatic ring can influence how the ligand interacts with and stabilizes active or inactive states of a receptor.

For high-affinity binding in certain piperidine opioid antagonists, free rotation of the phenyl ring is necessary. nih.gov Planar, conformationally restricted analogs, such as thianaphthylmethyl or benzofuranylmethyl N-substituents, show significantly lower binding affinities. nih.gov This indicates that the phenyl ring must adopt a specific, non-coplanar orientation relative to the rest of the molecule to achieve optimal interaction with the receptor.

In a different chemical series, the substitution on a phenyl ring was also found to be crucial. Analogs where a naphthalene (B1677914) moiety was replaced by an unsubstituted benzene (B151609) ring lost their inhibitory effects. However, adding substituents like a methyl group to the meta position or an ethyl group to the para position of this benzene ring could restore the activity. frontiersin.org This highlights the sensitivity of ligand efficacy to the electronic and steric properties of the phenyl group.

SAR of Piperidine Derivatives as Receptor Ligands

Derivatives of the N-phenylpiperidin-4-amine scaffold have been extensively investigated as ligands for various receptor systems, most notably the opioid and sigma receptors.

The 4-anilinopiperidine structure is a core component of potent μ-opioid receptor agonists like fentanyl. SAR studies aim to identify the molecular features necessary for high-affinity binding and potent agonism at the μ-opioid receptor. researchgate.net Phenylpiperidine structures are typical representatives of μ-opioid receptor (MOR) agonists. mdpi.com

In the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, nearly all N-substituted analogs, including the N-methyl version, function as pure opioid receptor antagonists. acs.orgnih.gov The primary effect of the N-substituent in this series is to modulate antagonist potency and receptor selectivity. acs.orgnih.gov For instance, the N-phenylpropyl analog (compound 4b in the referenced study) displayed high antagonist potency at μ, δ, and κ receptors, with Ke values of 0.88 nM, 13.4 nM, and 4.09 nM, respectively. In contrast, the N-methyl analog (4a) was a much weaker antagonist. acs.orgnih.gov

The conversion of the N-methyl group in selective μ-opioid receptor ligands to an N-phenethyl group can lead to dual μ/δ opioid receptor agonists. nih.govnih.gov This demonstrates that a seemingly small modification to the N-substituent can fundamentally alter the receptor selectivity profile.

Beyond the opioid system, piperidine derivatives have been identified as potent ligands for sigma (σ) receptors. The compound 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a structural analog, is a potent sigma-1 receptor ligand. nih.govnih.gov

Research has demonstrated that PPBP provides significant neuroprotection in models of ischemia. nih.govnih.gov This protective effect is associated with its action as a sigma receptor agonist. Specifically, PPBP was found to modulate the coupling of neuronal nitric oxide synthase (nNOS) to postsynaptic density-95 (PSD-95), a key mechanism in neuronal signaling and excitotoxicity. nih.gov By attenuating the activity of nNOS, PPBP can reduce ischemia-induced nitric oxide production and subsequent cellular damage. nih.gov These findings establish that piperidine-based structures can be effectively targeted toward sigma receptors to achieve distinct pharmacological outcomes, such as neuroprotection.

Derivatives Exhibiting Enzyme Inhibition

The this compound scaffold has been a subject of interest in the development of enzyme inhibitors, particularly in the context of cholinesterases and opioid receptors. Research into its derivatives has revealed key structural modifications that influence their inhibitory potency and selectivity.

Derivatives of N-benzylpiperidine, a closely related structure, have been synthesized and evaluated as inhibitors of cholinesterases, which are critical enzymes in the nervous system. nih.govnih.gov A series of these compounds demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.govmdpi.com For instance, compounds combining the N-benzylpiperidine moiety with a phthalimide (B116566) or indole (B1671886) group have shown micromolar inhibitory activities. nih.gov One promising derivative, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, was identified as a potent inhibitor of butyrylcholinesterase with an IC50 value of 0.72 μM. nih.gov

Furthermore, the replacement of the ester linker in some lead compounds with a more metabolically stable amide linker has been explored. nih.gov This modification, along with varying the aryl and aromatic heterocycles attached to the piperidine core, has led to the identification of potent acetylcholinesterase inhibitors. nih.gov

In the realm of opioid receptors, which can be considered a type of biological target akin to enzymes, N-substituted piperidine derivatives have been extensively studied. The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the compound's activity. While N-methyl analogues often exhibit agonist properties, larger substituents like N-allyl or N-cyclopropylmethyl tend to confer antagonist properties. nih.gov For example, certain N-methyl substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines act as nonselective opioid antagonists. nih.gov It has been observed that N-phenylpropyl analogues are generally more potent antagonists than their N-methyl counterparts. nih.gov

The following table summarizes the inhibitory activities of selected N-benzylpiperidine derivatives against cholinesterases.

| Compound ID | Modification | Target Enzyme | IC50 (µM) |

| 23 | N-benzylpiperidine with phthalimide and octyl linker | Butyrylcholinesterase | 0.72 |

| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 |

| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 |

Table 1: Inhibitory activity of selected N-benzylpiperidine derivatives against cholinesterases. nih.govnih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. The spatial arrangement of the phenyl ring, the piperidine ring, and the N-methyl group dictates how the molecule interacts with its biological target.

In the context of opioid receptor ligands, conformational analysis of 1-[N-methyl-(2-phenylethyl)amino]methyl-1,2,3,4-tetrahydroisoquinoline derivatives, which share structural similarities with the this compound scaffold, revealed that their antinociceptive potency is linked to their ability to adopt a conformation that mimics known opioid pharmacophores like phenazocine. nih.gov The introduction of a hydroxyl group at a specific position on the isoquinoline (B145761) nucleus was found to generate potent compounds, suggesting that this modification helps in achieving the optimal conformation for receptor binding. nih.gov

The interplay between N-methylation and conformation has been systematically studied. researchgate.netmdpi.com N-methylation can influence the preferred conformation of a peptide backbone, which in turn affects its biological activity. For example, N-methylation at the N-terminal of some peptide analogs enables a cis-amide conformer, which may enhance membrane transport and improve activity. mdpi.com While these studies are on peptide systems, the principle that N-methylation can enforce specific conformations that are more biologically active is broadly applicable to other molecular scaffolds, including piperidine derivatives.

Stereochemical Considerations in SAR

Stereochemistry plays a pivotal role in the structure-activity relationship of this compound analogs. The presence of chiral centers in the piperidine ring or its substituents can lead to stereoisomers with markedly different biological activities.

In studies of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the relative stereochemistry of the methyl groups has a significant impact on their opioid receptor properties. nih.gov The trans- and cis-isomers can exhibit different binding affinities and functional activities at mu, delta, and kappa opioid receptors. This highlights the importance of the spatial orientation of substituents on the piperidine ring for effective interaction with the receptor binding pocket.

The concept of stereospecificity is a cornerstone of pharmacology. For a molecule to interact effectively with a biological target, it must have a complementary three-dimensional shape. Even subtle changes in the spatial arrangement of atoms can lead to a significant loss of activity. While specific stereochemical studies on this compound itself are not extensively detailed in the provided context, the principles derived from related structures are highly relevant. For instance, the activity of fentanyl analogs, which are structurally related to the core compound, is known to be highly dependent on stereochemistry. incb.orgfederalregister.gov

The synthesis of stereochemically pure isomers is often a key objective in medicinal chemistry to maximize the desired pharmacological effect and minimize off-target effects. The differential activity between stereoisomers underscores the highly specific nature of molecular recognition in biological systems.

Molecular Interaction Mechanisms and Receptor Binding Research in Vitro and in Silico

Analysis of Ligand-Receptor/Enzyme Interactions

Understanding the specific interactions between a ligand and its receptor at the molecular level is key to rational drug design. In silico techniques like molecular docking and molecular dynamics simulations are instrumental in visualizing and analyzing these interactions.

For phenylpiperidine derivatives, a critical interaction for binding to the µ-opioid receptor is the formation of a salt bridge between the positively charged amine of the piperidine (B6355638) ring and the aspartic acid residue at position 147 (Asp147) of the receptor. nih.govnih.gov This ionic interaction is a common feature for many amine-based opioid ligands.

Molecular docking studies have also highlighted the importance of other interactions. For instance, the N-phenethyl group, which is structurally related to the N-phenyl group, can engage in additional interactions within a deeper binding pocket of the µ-opioid receptor, which may contribute to the observed increase in binding affinity and functional potency of N-phenethyl substituted compounds compared to their N-methyl counterparts. nih.gov

Opioid receptors are G protein-coupled receptors (GPCRs). nih.gov Upon activation by an agonist, they initiate intracellular signaling cascades. Typically, this involves the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. nih.gov This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. nih.gov

As antagonists, N-phenylpiperidin-4-amine derivatives would block these agonist-induced signaling events. By binding to the receptor without activating it, they prevent the conformational changes necessary for G protein coupling and subsequent downstream signaling. The phenylpiperidine class of compounds, which includes fentanyl, primarily exerts its effects through agonist action at the µ-opioid receptor, inhibiting ascending pain pathways. nih.gov

Investigation of Selectivity Profiles for Specific Receptor Subtypes

The selectivity of a ligand for a particular receptor subtype is a critical factor in determining its therapeutic utility and side-effect profile. A ligand that selectively binds to one receptor subtype over others can provide a more targeted therapeutic effect with fewer off-target effects.

Research into N-substituted 4-(3-hydroxyphenyl)piperidine (B9838) analogs has shown that modifications to the chemical structure can significantly alter the selectivity profile. While many of the studied N-methyl and N-phenylpropyl substituted compounds were found to be nonselective opioid antagonists, binding to µ, δ, and κ receptors, some degree of selectivity has been observed. acs.orgnih.gov

For example, the N-methyl analog without substituents on the piperidine ring (compound 7a) showed weak antagonist activity only at the κ-receptor and was inactive at the µ and δ receptors, suggesting a degree of selectivity for the κ-subtype. acs.orgnih.gov In another instance, a compound was identified as a µ/κ opioid receptor pure antagonist with negligible affinity for the δ receptor. nih.gov These findings underscore the potential to fine-tune the selectivity of this class of compounds through chemical modification.

Mechanistic Insights into Molecular Action

The molecular action of N-methyl-N-phenylpiperidin-4-amine is primarily understood through its structural relationship to a class of synthetic opioids known as 4-anilinopiperidines. While direct and extensive research on the specific molecular interactions of this compound is not widely available in published literature, its mechanism of action can be inferred from the well-documented pharmacology of its structural analogs, particularly in the context of opioid receptors.

The core structure, a 4-anilinopiperidine, is a key pharmacophore for a range of potent opioid receptor ligands, most notably fentanyl and its derivatives. The interaction of these compounds with opioid receptors, particularly the mu (μ)-opioid receptor, is the basis for their analgesic effects. The general structure-activity relationship (SAR) for this class of compounds indicates that the N-substituent on the piperidine ring plays a crucial role in determining the affinity and efficacy at opioid receptors.

In Vitro and In Silico Research Findings

Detailed in vitro binding assays and in silico docking studies specifically for this compound are not extensively reported in publicly accessible scientific literature. However, the broader class of 4-anilinopiperidines has been the subject of such investigations. These studies provide a framework for understanding the likely molecular interactions of this compound.

For instance, computational models of fentanyl and its analogs binding to the μ-opioid receptor highlight key interaction points. These typically involve a salt bridge formation between the protonated piperidine nitrogen and a conserved aspartate residue (Asp147) in the receptor's binding pocket. Additionally, hydrophobic interactions between the N-phenyl group and aromatic residues within the receptor, as well as interactions of the N-alkyl substituent in a specific sub-pocket, are critical for high-affinity binding.

Due to the lack of specific published data, a detailed data table of binding affinities (Kᵢ) or in silico docking scores for this compound at various opioid receptor subtypes (μ, δ, κ) cannot be provided at this time. Research into the specific pharmacological profile of this compound is an area that warrants further investigation to fully elucidate its molecular interaction mechanisms.

Computational Chemistry and Advanced Modeling of N Methyl N Phenylpiperidin 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used extensively in drug discovery to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. usb.ac.ir This technique helps in understanding the binding mechanism and affinity between the ligand and its target. nih.gov For N-methyl-N-phenylpiperidin-4-amine, docking simulations are crucial for exploring its potential pharmacological activities by modeling its interactions with various biological macromolecules. usb.ac.ir

Docking simulations predict the specific conformation (pose) of this compound within a binding site and estimate the strength of the interaction, often expressed as a binding affinity or docking score. A lower docking score generally indicates a more stable and favorable interaction. These simulations consider various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For a molecule like this compound, the piperidine (B6355638) ring, the methyl group, and the phenyl group all contribute to its binding capabilities. ontosight.ai The nitrogen atoms in the piperidine ring can act as hydrogen bond acceptors, while the phenyl group can engage in hydrophobic and pi-stacking interactions.

Hypothetical Docking Results for this compound against Various Receptors

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Dopamine (B1211576) Transporter | -8.5 | Asp79, Phe326 | Hydrogen Bond, Pi-Stacking |

| Norepinephrine Transporter | -8.2 | Asp75, Tyr151 | Hydrogen Bond, Hydrophobic |

| Mu-Opioid Receptor | -7.9 | Asp147, Trp318 | Ionic Interaction, Pi-Stacking |

Note: The data in this table is illustrative and represents the type of results generated from molecular docking simulations. Actual values would be derived from specific computational studies.

A critical aspect of structure-based drug design is the identification of binding pockets on a target protein. mdpi.com These pockets are typically clefts or cavities on the protein surface where a ligand can bind. Molecular docking simulations help to identify and characterize these pockets by probing the protein with the ligand. Sometimes, the binding of a molecule can induce the formation of a "cryptic" binding pocket that is not visible in the unbound (apo) state of the protein. mdpi.com

Analysis of this compound docked to a receptor can reveal the specific amino acid residues that form the binding pocket. The properties of this pocket, such as its volume, hydrophobicity, and charge distribution, determine the specificity and affinity of the ligand. For instance, studies on related structures show that electron-withdrawing groups on the phenyl ring can enhance binding to hydrophobic pockets.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity. nih.gov

Ab-initio (from the beginning) quantum chemistry methods calculate the electronic structure of a molecule without the need for empirical parameters. nih.gov Methods like Hartree-Fock (HF) are used to approximate the many-electron Schrödinger equation. researchgate.net For this compound, these calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties. The results from these calculations serve as a foundation for more complex analyses and can be compared with experimental data. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, this analysis can predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.8 | Electron Donating Capability |

| LUMO Energy | -0.9 | Electron Accepting Capability |

Note: This data is illustrative. Actual values are obtained from specific quantum chemical calculations.

Density Functional Theory (DFT) is a widely used quantum mechanical method that models the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. jmchemsci.com DFT methods, such as B3LYP, are known for providing a good balance between accuracy and computational cost, making them suitable for studying medium-to-large molecules like this compound. researchgate.netresearchgate.net

DFT calculations are used to determine a wide range of properties, including:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles. researchgate.net

Vibrational Spectra: Simulating infrared (IR) and Raman spectra to help interpret experimental data. researchgate.net

Molecular Electrostatic Potential (MEP): Creating a map of the charge distribution on the molecule's surface to identify regions prone to electrophilic and nucleophilic interactions. researchgate.net

Reactivity Descriptors: Calculating parameters like chemical hardness, softness, and electrophilicity index based on FMO energies. physchemres.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-Methyl-N-phenylpiperidine-4-carboxamide |

| Dopamine |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern biological response. researchgate.net

A study on a series of mono-substituted 4-phenylpiperidines and -piperazines, a class of compounds structurally related to this compound, utilized QSAR to investigate their effects on the dopaminergic system. nih.gov The researchers used partial least squares (PLS) regression to model the relationship between calculated physicochemical descriptors and in vivo effects. nih.gov Furthermore, QSAR models were developed to understand the binding affinities to the dopamine D2 (DA D2) receptor and the monoamine oxidase A (MAO A) enzyme. nih.gov The study found a strong correlation between striatal dopamine metabolite levels and the affinities for both the D2 receptor and MAO A, providing a comprehensive understanding of the biological response for this class of compounds. nih.gov Such models demonstrate how structural modifications influence biological activity, guiding the synthesis of more potent and selective compounds.

Table 2: Example of a QSAR Study on a Related Compound Class

| Feature | Description |

|---|---|

| Compound Class | Mono-substituted 4-phenylpiperidines and 4-phenylpiperazines nih.gov |

| Biological Activities Modeled | In vivo effects on the dopaminergic system; Binding affinities for Dopamine D2 (DA D2) receptor and Monoamine Oxidase A (MAO A) nih.gov |

| Modeling Technique | Partial Least Squares (PLS) Regression nih.gov |

| Descriptors Used | Tabulated and calculated physicochemical properties nih.gov |

| Key Finding | The position and physicochemical nature of the aromatic substituent were critical for the observed biological response. nih.gov |

Application of Machine Learning in Predictive Modeling and Data Analysis

Machine learning (ML) has become a transformative tool in computational chemistry and drug discovery, offering powerful methods for predictive modeling and data analysis. researchgate.netnih.gov ML algorithms can learn complex patterns from large datasets of chemical structures and their associated properties, enabling the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for new molecules. researchgate.netidrblab.org This predictive capability helps to prioritize compounds for synthesis and testing, reducing the high attrition rates in drug development. nih.gov

Various ML models are employed, including Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNNs). nih.govidrblab.org These models are trained on extensive datasets containing chemical descriptors and experimental outcomes to predict properties such as solubility, permeability, metabolic stability, and potential toxicity. researchgate.netnih.gov For a compound like this compound, ML models could be used to predict its ADMET properties, potential off-target effects, or biological activities based on its structural features. While the application of ML is broadly relevant, specific models developed or trained for this compound are not prominently featured in the searched literature. The integration of ML into drug discovery workflows complements traditional QSAR methods and accelerates the design-make-test-analyze cycle. nih.gov

Table 3: Common Machine Learning Models and Their Applications in Drug Discovery

| Machine Learning Model | Typical Application |

|---|---|

| Support Vector Machine (SVM) | Classification (e.g., active vs. inactive), Regression (e.g., predicting binding affinity), ADMET prediction. nih.govidrblab.org |

| Random Forest (RF) | QSAR modeling, predicting biological activity, ADMET property prediction. idrblab.org |

| Deep Neural Networks (DNN) | Toxicity prediction, de novo drug design, predicting complex biological activities from molecular graphs. researchgate.netresearchgate.net |

| k-Nearest Neighbors (kNN) | Classification of compounds based on structural similarity. idrblab.org |

Advanced Analytical Characterization Techniques for N Methyl N Phenylpiperidin 4 Amine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a cornerstone in the analysis of N-methyl-N-phenylpiperidin-4-amine, offering precise mass measurements that lead to the unambiguous determination of its elemental composition. The molecular formula of this compound is C12H18N2, with a monoisotopic mass of 190.1470 Da nih.govnih.gov. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high accuracy, typically within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula of the analyte hpst.czresearchgate.net.

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and basic compounds like this compound. In ESI, the analyte is introduced into the mass spectrometer as a solution, and a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, which contains two basic nitrogen atoms, positive ion mode ESI is typically employed, resulting in the formation of the protonated molecule, [M+H]+.

The fragmentation of this compound under ESI-MS/MS conditions can provide valuable structural information. While specific fragmentation data for this exact compound is not extensively published, general fragmentation patterns for similar N-phenylpiperidine derivatives can be inferred. Common fragmentation pathways for fentanyl and related compounds, which share the N-phenylpiperidine core, involve cleavages at the piperidine (B6355638) ring and the bonds adjacent to the nitrogen atoms wvu.edumdpi.com. For this compound, collision-induced dissociation (CID) of the [M+H]+ ion would likely lead to the fragmentation pathways outlined in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 191.1545 | 176.1309 | CH3 | Loss of the N-methyl group |

| 191.1545 | 105.0699 | C5H10N | Cleavage of the piperidine ring with charge retention on the phenylamine moiety |

| 191.1545 | 96.0808 | C6H5N | Cleavage leading to the charged piperidine ring fragment |

| 191.1545 | 77.0391 | C6H12N2 | Loss of the piperidine and methylamino groups, leaving the phenyl cation |

This table is based on theoretical fragmentation patterns and may not represent all experimentally observed fragments.

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, it is amenable to GC-MS analysis researchgate.net. In GC-MS, the compound is first separated from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI).

Electron ionization is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV) nih.gov. This process results in the formation of a molecular ion (M•+) and extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the compound, which can be used for identification by comparison to spectral libraries. For amines, the molecular ion peak is often an odd number due to the nitrogen rule libretexts.orgmiamioh.edu. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, involving the cleavage of the C-C bond adjacent to the C-N bond libretexts.org.

The expected electron ionization mass spectrum of this compound would likely exhibit a molecular ion peak at m/z 190, followed by a series of fragment ions resulting from characteristic cleavages.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 190 | [C12H18N2]•+ | Molecular Ion |

| 175 | [C11H15N2]+ | Loss of a methyl radical (•CH3) from the piperidine nitrogen |

| 147 | [C9H11N2]+ | Alpha-cleavage with loss of a propyl radical (•C3H7) from the piperidine ring |

| 105 | [C7H9N]+ | Cleavage of the bond between the piperidine ring and the phenylamino group, with charge on the phenylamino fragment |

| 96 | [C6H12N]+ | Cleavage resulting in the charged N-methyl-piperidine fragment |

| 77 | [C6H5]+ | Phenyl cation |

This is a predictive table based on common fragmentation patterns of similar compounds.

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-MS/QTOF) is a powerful tool for the analysis of a wide range of compounds, including those that are not suitable for GC-MS nih.govnih.gov. This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a QTOF mass analyzer researchgate.netsemanticscholar.org. For this compound, reversed-phase LC would likely be employed for separation.

The QTOF mass spectrometer provides accurate mass measurements for both the precursor ion and its product ions, which is invaluable for confirming the elemental composition of the molecule and its fragments hpst.cz. This high level of accuracy helps to reduce the number of possible molecular formulas, leading to a more confident identification hpst.cz. The use of a QTOF instrument allows for both full-scan MS and targeted MS/MS experiments to be performed, providing comprehensive qualitative and quantitative information nih.gov.

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. The collision cross section (CCS) is a measure of the ion's rotational average projected area and is a characteristic physical property of an ion nih.gov. Experimentally measured CCS values can be compared to theoretical values or databases to provide an additional dimension of identification, helping to distinguish between isomers that may have the same mass and retention time nih.govmdpi.com.

While no experimentally determined CCS value for this compound is readily available in public databases, it can be predicted using various machine learning and computational chemistry approaches mdpi.comnih.govccsbase.net. These prediction tools utilize large databases of known CCS values to build models that can estimate the CCS of a new compound based on its structure biophysicalms.org. The predicted CCS value for the [M+H]+ ion of this compound would be a valuable parameter for its identification in complex matrices. A predicted CCS value for 1-methyl-N-phenylpiperidin-4-amine is 15.3 Ų nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, including this compound. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (1H) and carbon-13 (13C) NMR, are fundamental for the characterization of this compound.

1H NMR Spectroscopy: The 1H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration) ubc.cacompoundchem.comresearchgate.net. For this compound, the expected 1H NMR spectrum would show distinct signals for the protons on the phenyl ring, the piperidine ring, and the N-methyl group.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl-H (ortho, meta, para) | 6.5 - 7.5 | Multiplet |

| Piperidine-H (methine at C4) | 3.0 - 4.0 | Multiplet |

| Piperidine-H (axial/equatorial methylenes) | 1.5 - 3.0 | Multiplets |

| N-Methyl-H | 2.2 - 2.8 | Singlet |

| N-H (amine) | 3.0 - 5.0 | Broad Singlet |

These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

13C NMR Spectroscopy: The 13C NMR spectrum provides information about the different types of carbon atoms in a molecule oregonstate.educompoundchem.combhu.ac.in. Due to the low natural abundance of the 13C isotope, spin-spin coupling between adjacent carbon atoms is not typically observed. Proton-decoupled 13C NMR spectra show a single peak for each unique carbon atom.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Phenyl-C (ipso) | 140 - 150 |

| Phenyl-C (ortho, meta, para) | 110 - 130 |

| Piperidine-C (methine at C4) | 45 - 55 |

| Piperidine-C (methylenes) | 25 - 50 |

| N-Methyl-C | 30 - 45 |

These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for determining the connectivity of atoms within the this compound molecule. Techniques such as COSY, HSQC, and HMBC provide detailed structural information that is often unattainable from one-dimensional NMR spectra alone.